molecular formula C13H17NOS2 B2520141 4-cyclopropanecarbonyl-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1705224-50-5

4-cyclopropanecarbonyl-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2520141
CAS No.: 1705224-50-5
M. Wt: 267.41
InChI Key: AJJRJDKNJUQLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropanecarbonyl-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound characterized by the presence of a cyclopropane ring, a thiophene ring, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropanecarbonyl-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. The starting materials often include cyclopropanecarbonyl chloride, thiophene, and thiazepane derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. The process may also involve purification steps such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropanecarbonyl-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives. Substitution reactions can lead to a variety of substituted thiazepane derivatives.

Scientific Research Applications

4-cyclopropanecarbonyl-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 4-cyclopropanecarbonyl-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione
  • 4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
  • 4-{[4-(2-fluoroethyl)piperazin-1-yl]sulfonyl}morpholine

Uniqueness

4-cyclopropanecarbonyl-7-(thiophen-2-yl)-1,4-thiazepane is unique due to the presence of both a cyclopropane ring and a thiophene ring, which impart distinct chemical and physical properties

Properties

IUPAC Name

cyclopropyl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS2/c15-13(10-3-4-10)14-6-5-12(17-9-7-14)11-2-1-8-16-11/h1-2,8,10,12H,3-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJRJDKNJUQLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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